molecular formula C18H20N2O B2680352 N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 87315-41-1

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2680352
CAS No.: 87315-41-1
M. Wt: 280.371
InChI Key: ZKFLWOUNDGBXLZ-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclopentane ring substituted with a phenyl group and a carboxamide group, which is further connected to a 4-methylpyridin-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-methylpyridin-2-amine with 1-phenylcyclopentanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a cyclopentane ring.

    N-(4-methylpyridin-2-yl)benzamide: Similar structure with a benzene ring instead of a cyclopentane ring.

Uniqueness

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyclopentane ring with a phenyl group and a 4-methylpyridin-2-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-9-12-19-16(13-14)20-17(21)18(10-5-6-11-18)15-7-3-2-4-8-15/h2-4,7-9,12-13H,5-6,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFLWOUNDGBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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